4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone
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Description
The compound appears to be a benzophenone derivative with a spirocyclic ether-amine group attached to it. Benzophenones are often used in pharmaceuticals and organic synthesis due to their chemical stability and versatile reactivity. The spirocyclic ether-amine group could potentially impart unique biological activity to the compound1.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzophenone core, followed by the introduction of the spirocyclic ether-amine group. This could potentially be achieved through a series of condensation and cyclization reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzophenone core with a spirocyclic ether-amine group attached to it. The presence of the trifluoromethyl group could potentially influence the electronic properties of the molecule1.Chemical Reactions Analysis
As a benzophenone derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group in the benzophenone core is a reactive site that could undergo nucleophilic addition reactions. The spirocyclic ether-amine group could also participate in reactions depending on its position and the reaction conditions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzophenone core and the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability1.Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it1.
Future Directions
The study of benzophenone derivatives and spirocyclic compounds is a vibrant field in medicinal chemistry. Future research could explore the potential biological activities of this compound and its derivatives, as well as optimize its physical and chemical properties for potential therapeutic applications1.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more accurate and detailed analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)19-7-5-18(6-8-19)20(27)17-3-1-16(2-4-17)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYBAEOQJLCKOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642873 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone | |
CAS RN |
898758-14-0 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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